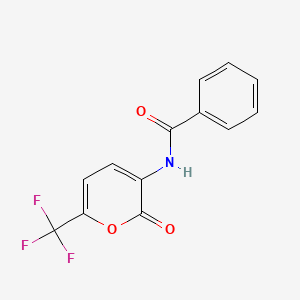

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-oxo-6-(trifluoromethyl)pyran-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)10-7-6-9(12(19)20-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMPADHKHYVVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide typically involves the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Benzamide Group: The benzamide group can be attached through an amide bond formation reaction, typically using reagents like benzoyl chloride and a suitable amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide is a synthetic organic compound featuring a benzamide group attached to a pyran ring, with a trifluoromethyl group at the 6-position of the pyran ring. The trifluoromethyl group enhances lipophilicity and biological activity, making the compound a candidate in drug design and development.

IUPAC Name: N-[2-oxo-6-(trifluoromethyl)pyran-3-yl]benzamide

CAS No: 312615-59-1

Molecular Formula: C13H8F3NO3

Molecular Weight: 283.20 g/mol

Scientific Research Applications

This compound is applicable in chemistry, biology, and industry.

- Chemistry It serves as a building block in organic synthesis for creating complex molecules.

- Biology Its structure makes it a candidate for studying enzyme interactions and biological pathways.

- Industry It is used in the development of specialty chemicals and materials with unique properties.

Interaction studies involving this compound could provide insights into its binding affinities with various biological targets. The trifluoromethyl group can enhance binding affinity and specificity, while the benzamide group can participate in hydrogen bonding and other interactions.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Can lead to the formation of more oxidized derivatives, such as carboxylic acids or ketones. Common reagents include potassium permanganate or chromium trioxide.

- Reduction: Can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives. Common reagents include lithium aluminum hydride or sodium borohydride.

- Substitution: Can form substituted derivatives with new functional groups, using reagents like nucleophiles (e.g., amines, thiols) under appropriate conditions.

Mechanism of Action

The mechanism by which N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the benzamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

RAF709 (N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide)

- Structure: Shares the 3-(trifluoromethyl)benzamide group but incorporates a bipyridine core with morpholino and tetrahydropyranyl-oxy substituents.

- Activity : Potent and selective B/C RAF inhibitor targeting KRAS mutant cancers. Achieves cellular potency (IC₅₀ < 10 nM in pMEK suppression) and solubility (improved via crystal-packing disruption) .

- Key Difference: The pyran-oxo system in the target compound is replaced with a pyridine-morpholino scaffold, enhancing kinase selectivity and solubility.

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS: 946264-41-1)

- Structure: Contains a pyridazinone ring substituted with thiophene and a trifluoromethylbenzamide group.

- Molecular Weight : 393.4 g/mol (vs. 281.22 g/mol for the target compound).

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

JNK Inhibitors (e.g., 3-[6-(2-Chloro-phenylamino)-1H-indazol-3-yl]-N-(3-morpholin-4-yl-propyl)-benzamide)

- Structure: Benzamide linked to an indazole-morpholinopropyl scaffold.

- Activity : Targets JNK1/JNK3 kinases, demonstrating the role of heterocyclic extensions (indazole) in kinase selectivity .

Key Research Findings

Trifluoromethyl Role : The -CF₃ group in all compounds enhances lipophilicity and metabolic stability, critical for bioavailability .

Heterocyclic Modifications: Pyran, pyridazinone, or indazole cores dictate target specificity. For example, RAF709’s bipyridine system enables precise RAF kinase binding , while the herbicidal compound’s tetrazole group interacts with plant enzymes .

Solubility Challenges : As seen in RAF709, balancing solubility (via tetrahydropyranyl-oxy groups) with potency is a recurring theme in benzamide drug design .

Biological Activity

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, also known by its CAS number 312615-59-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.203 g/mol. The compound features a pyran ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets .

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical pathways such as neurodegeneration and cancer progression. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve the inhibition of key enzymes related to neurodegenerative diseases and potential anti-cancer properties .

Biological Activities

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in the treatment of Alzheimer's disease. Compounds structurally related to this compound have shown significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathophysiology of Alzheimer's disease. For instance, AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function .

- Anticancer Potential : The compound's structural features suggest possible activity against various cancer types. Similar derivatives have been reported to inhibit receptor tyrosine kinases involved in tumor growth and angiogenesis. For example, compounds with similar scaffolds have demonstrated IC50 values in the micromolar range against VEGFR-2 kinase, a target implicated in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50 Range (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.09 - 3 | |

| Cancer Cell Proliferation | VEGFR-2 Kinase | 1.46 | |

| Neuroprotection | Various CNS Targets | Not specified |

Case Study: Neuroprotective Activity

A study focusing on the neuroprotective effects of similar compounds revealed that certain derivatives significantly reduced oxidative stress-induced damage in neuronal cell lines. This suggests that this compound could potentially protect neurons from degeneration through antioxidant mechanisms .

Case Study: Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. These findings highlight the compound's potential as a lead candidate for further development in oncology .

Q & A

Q. How can researchers optimize the synthesis of N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide to improve yield and purity?

- Methodological Answer : Optimization involves selecting appropriate coupling reagents (e.g., O-benzyl hydroxylamine), controlling reaction stoichiometry, and employing anhydrous conditions to minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity. Reaction monitoring using TLC or LC-MS ensures intermediate stability. For trifluoromethyl-containing intermediates, maintaining inert atmospheres (N₂/Ar) prevents decomposition .

Q. What spectroscopic and crystallographic techniques are recommended for confirming the compound’s structure?

- Methodological Answer : Use ¹H/¹³C NMR to confirm proton and carbon environments, with particular attention to trifluoromethyl splitting patterns. X-ray crystallography (via SHELX programs ) resolves absolute configuration and packing interactions. For non-crystalline samples, FT-IR validates carbonyl (C=O) and amide (N-H) stretches. HRMS confirms molecular weight, especially for fluorine isotopic patterns .

Q. What are the key considerations for designing derivatives to enhance kinase inhibitory activity?

- Methodological Answer : Prioritize substituents that improve target binding (e.g., pyridine/pyrimidine rings for kinase hinge interactions) and modulate solubility. Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Use molecular docking (e.g., AutoDock Vina) to predict binding poses, guided by structural analogs like RAF709, a BRAF inhibitor with a similar benzamide scaffold .

Advanced Research Questions

Q. How does the trifluoromethyl group influence molecular interactions and stability in crystallographic studies?

- Methodological Answer : The CF₃ group engages in weak C–H···F hydrogen bonds (H-bonds) with adjacent aromatic rings, as observed in N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide. These interactions (∼30–40% the strength of traditional H-bonds) stabilize crystal packing. Use PIXEL energy calculations to quantify interaction energies and Hirshfeld surface analysis to map contact contributions .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Employ orthogonal assays (e.g., enzymatic vs. cellular assays) to validate target engagement. For example, in KRAS mutant cancer models, RAF709 showed discrepancies between pMEK inhibition (biochemical) and cell proliferation (functional). Use biophysical techniques (SPR, ITC) to measure binding kinetics and rule off-target effects .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer : Combine docking (Glide, Schrödinger Suite) with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding mode stability. Incorporate fluorine’s stereoelectronic effects (e.g., dipole moments) using density functional theory (DFT) . Cross-validate with experimental data, such as BRAF inhibitor co-crystal structures .

Q. How do experimental conditions affect the observation of short H-bonds involving CF₃ in crystallography?

- Methodological Answer : Data collection at low temperature (100 K) reduces thermal motion, enhancing resolution of weak H-bonds. Use high-flux synchrotron radiation for small crystals. Refinement in SHELXL with anisotropic displacement parameters improves modeling of fluorine’s electron density. Compare multiple crystal forms to distinguish intrinsic interactions from packing artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.